1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 851941-59-8
VCID: VC7071527
InChI: InChI=1S/C17H27N5O2/c1-12(2)10-22-13(11-21-8-6-5-7-9-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3
SMILES: CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Molecular Formula: C17H27N5O2
Molecular Weight: 333.436

1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione

CAS No.: 851941-59-8

Cat. No.: VC7071527

Molecular Formula: C17H27N5O2

Molecular Weight: 333.436

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione - 851941-59-8

Specification

CAS No. 851941-59-8
Molecular Formula C17H27N5O2
Molecular Weight 333.436
IUPAC Name 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C17H27N5O2/c1-12(2)10-22-13(11-21-8-6-5-7-9-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3
Standard InChI Key SJGRHBRESSHFTP-UHFFFAOYSA-N
SMILES CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name, 1,3-dimethyl-7-(2-methylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, reflects its purine backbone with three key modifications:

  • 1,3-Dimethyl groups at positions 1 and 3 of the purine ring.

  • 2-Methylpropyl (isobutyl) substituent at position 7.

  • Piperidin-1-ylmethyl moiety at position 8.

The SMILES notation (CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3) and InChIKey (SJGRHBRESSHFTP-UHFFFAOYSA-N) encode its stereochemical configuration, emphasizing the branched alkyl and piperidine groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₇N₅O₂
Molecular Weight333.436 g/mol
CAS Registry851941-59-8
XLogP3-AA2.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthesis and Structural Optimization

CompoundTargetIC₅₀ (nM)Source
1,3-Dimethyl-7-(2-methylpropyl)...PDE4 (predicted)~250*
TheophyllinePDE3/PDE410,000
BAY 59-7939 (Factor Xa inhibitor)Factor Xa0.4

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

Neuroprotective Effects

8-Substituted xanthines exhibit adenosine A₂ₐ receptor antagonism, reducing neuroinflammation in Parkinson’s disease models . The steric bulk of the piperidinylmethyl group in this compound could enhance blood-brain barrier permeability compared to smaller substituents.

Future Research Directions

Priority Investigations

  • In Vitro Profiling: Screen against panels of GPCRs, ion channels, and proteases to identify primary targets .

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability using hepatic microsome assays .

  • Structural Optimization: Explore replacing the isobutyl group with fluorinated alkyl chains to enhance metabolic resistance .

Clinical Translation Challenges

  • Solubility Limitations: The compound’s logP (~2.5) suggests poor aqueous solubility, necessitating prodrug formulations.

  • Off-Target Risks: Piperidine-containing compounds often exhibit histaminergic or muscarinic side effects, requiring stringent selectivity profiling .

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